N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, as well as a carboxamide group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of Substituents: The bromine and chlorine substituents are introduced through halogenation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or thionyl chloride.
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine or chlorine atoms.
Oxidation and Reduction: Products include various oxidation states and reduced forms of the compound.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-3-(2-bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Similar structure with reversed positions of bromine and chlorine substituents.
N-(3-fluorophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Fluorine substituent instead of bromine.
N-(3-bromophenyl)-3-(2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide: Methyl substituent instead of chlorine.
Uniqueness
N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to the specific combination of bromine and chlorine substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c1-10-15(17(22)20-12-6-4-5-11(18)9-12)16(21-23-10)13-7-2-3-8-14(13)19/h2-9H,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKVVOWIJMHMFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.